alpha-Bromo-gamma-valerolactone

Catalog No.
S794441
CAS No.
25966-39-6
M.F
C5H7BrO2
M. Wt
179.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Bromo-gamma-valerolactone

CAS Number

25966-39-6

Product Name

alpha-Bromo-gamma-valerolactone

IUPAC Name

3-bromo-5-methyloxolan-2-one

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C5H7BrO2/c1-3-2-4(6)5(7)8-3/h3-4H,2H2,1H3

InChI Key

FLOKBGAYTGLYGR-UHFFFAOYSA-N

SMILES

CC1CC(C(=O)O1)Br

Canonical SMILES

CC1CC(C(=O)O1)Br

Chemical Properties:

Alpha-bromo-gamma-valerolactone (α-bromo-γ-valerolactone) is a heterocyclic organic compound with the chemical formula C5H7BrO2 and a molecular weight of 179.01 g/mol. It exists as a mixture of cis and trans isomers, both of which are used in research applications [, , ].

Synthetic Applications:

The primary application of alpha-bromo-gamma-valerolactone in scientific research is as a building block for the synthesis of other organic compounds. Its electrophilic bromo group and reactive lactone ring make it a versatile starting material for various organic transformations. One example is its use in the synthesis of α-(2-ethoxythiocarbonylthio)-γ-valerolactone, a precursor to other biologically active compounds [].

Other Potential Applications:

While research on alpha-bromo-gamma-valerolactone's applications is ongoing, there are limited reports on its use beyond its role as a synthetic intermediate. Some studies suggest potential for its use in other areas, but further investigation is needed to confirm its efficacy and explore its full potential [].

Safety and Handling:

Alpha-bromo-gamma-valerolactone is a potentially hazardous compound and should be handled with appropriate safety precautions, including wearing personal protective equipment such as gloves, goggles, and a lab coat [].

Molecular Structure Analysis

The key feature of alpha-bromo-gamma-valerolactone's structure is the five-membered ring containing a carbonyl group (C=O) and an ester linkage (O-C=O). This ring system is known as a gamma-valerolactone. Additionally, a bromine atom (Br) is attached to the first carbon atom (α-position) and a hydroxyl group (OH) is attached to the fourth carbon atom (γ-position) within the ring [, ].

This specific arrangement of functional groups (bromine, hydroxyl, and lactone ring) creates a reactive molecule with interesting chemical properties.


Chemical Reactions Analysis

  • Nucleophilic substitution: The bromine atom, being a good leaving group, could be replaced by other nucleophiles (electron-rich species) under suitable conditions.
  • Hydrolysis: The ester linkage in the lactone ring can potentially be cleaved under acidic or basic conditions, breaking down the molecule into simpler components.

Physical And Chemical Properties Analysis

  • Physical state: Likely a liquid at room temperature due to its relatively small size.
  • Melting point and boiling point: No data available but expected to be in the moderate range for organic compounds with similar structures.
  • Solubility: Potentially soluble in organic solvents due to the presence of the lactone ring and the bromine atom. Solubility in water might be limited due to the hydrophobic nature of the molecule.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

25966-39-6

Dates

Modify: 2023-08-15

Explore Compound Types